Nickel(II) perchlorate hexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

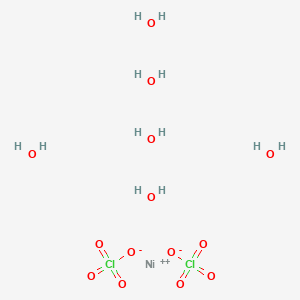

nickel(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYCGOFTBFDLW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12NiO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281241 | |

| Record name | Nickel perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green crystals; Soluble in water (2225 g/l @ 0 deg C); [MSDSonline] | |

| Record name | Nickel(II) perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13520-61-1 | |

| Record name | Nickel perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Crystal Structure Analysis of Nickel(II) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of nickel(II) perchlorate (B79767) hexahydrate, Ni(ClO₄)₂·6H₂O. It is intended to serve as a detailed resource, presenting crystallographic data, experimental methodologies, and a logical workflow for its structural analysis.

Introduction

Nickel(II) perchlorate hexahydrate is an inorganic salt that exists as blue-green crystals.[1] An understanding of its three-dimensional atomic arrangement is crucial for various applications, including its use as a precursor in the synthesis of nickel-containing coordination complexes and materials. This document summarizes the key findings from the crystallographic analysis of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the hexagonal system with the space group P6/mmm. This high symmetry indicates a well-ordered crystalline lattice. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | Ni(ClO₄)₂·6H₂O |

| Formula Weight | 365.69 g/mol |

| Crystal System | Hexagonal |

| Space Group | P6/mmm (No. 191) |

| Unit Cell Dimensions | a = 7.69 Å, c = 5.23 Å |

| Volume | 267.8 ų |

| Z (Formula units per unit cell) | 1 |

| Density (calculated) | 2.26 g/cm³ |

| Coordination Environment of Ni²⁺ | Octahedral [Ni(H₂O)₆]²⁺ |

Note: The detailed atomic coordinates, bond lengths, and bond angles are based on the structural study by Le Borgne & Weigel (1972). Due to the limitations of accessing the full publication, the complete set of these parameters is not provided here.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures.

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated aqueous solution of the salt. The process begins with the synthesis of nickel(II) perchlorate by reacting nickel(II) carbonate or nickel(II) hydroxide (B78521) with a stoichiometric amount of perchloric acid.

Reaction: NiCO₃ + 2HClO₄ → Ni(ClO₄)₂ + H₂O + CO₂

The resulting solution is carefully filtered to remove any impurities and then allowed to stand at room temperature. Slow evaporation of the solvent encourages the formation of well-defined, single crystals.

Single-Crystal X-ray Diffraction

The core of the structural analysis is single-crystal X-ray diffraction.[2] This non-destructive technique provides precise information about the unit cell dimensions and the arrangement of atoms within the crystal lattice.[2]

a) Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air and moisture.

b) Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms. A monochromatic X-ray beam, commonly from a Mo or Cu source, is directed at the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal.

c) Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. These data are then used to calculate the dimensions of the unit cell. An absorption correction is applied to account for the absorption of X-rays by the crystal.

d) Structure Solution and Refinement: The Patterson or direct methods are employed to solve the "phase problem" and obtain an initial model of the crystal structure. This model is then refined using least-squares methods, typically with software such as SHELXL.[4][5] The refinement process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities.

Workflow and Visualization

The logical flow of the crystal structure analysis is depicted in the following diagram.

Caption: Workflow for the determination of the crystal structure of this compound.

This workflow illustrates the progression from the initial synthesis of the compound to the final validated crystal structure. Each step is critical for obtaining accurate and reliable crystallographic data.

References

A Technical Guide to Nickel(II) Perchlorate Hexahydrate (Ni(ClO₄)₂·6H₂O)

Authored for: Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

Nickel(II) perchlorate (B79767) hexahydrate, Ni(ClO₄)₂·6H₂O, is an inorganic salt that presents as blue or green hygroscopic crystals.[1][2][3] It is notable for its high solubility in water and polar organic solvents, its properties as a strong oxidizing agent, and its utility as a precursor in the synthesis of various nickel-containing complexes and as a catalyst in organic reactions.[1][2][3][4][5] This document provides a comprehensive overview of the physical, chemical, and structural properties of Ni(ClO₄)₂·6H₂O, including detailed experimental protocols for its synthesis and characterization, and critical safety information for its handling and disposal.

Physical Properties

Nickel(II) perchlorate hexahydrate is a crystalline solid, with its color reported as both blue and green, a variation that may depend on the specific degree of hydration or impurities.[1] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[2][3][6] The compound has a defined melting point at which it begins to decompose.[1][7]

Table 1: Physical Properties of Ni(ClO₄)₂·6H₂O

| Property | Value | Citations |

| Molecular Formula | Ni(ClO₄)₂·6H₂O | [1][6][8] |

| Molar Mass | 365.68 g/mol | [1][9] |

| Appearance | Blue or green crystalline solid | [1][3][7] |

| Density | 1.508 g/cm³ | [1] |

| Melting Point | 140 °C (284 °F; 413 K) with decomposition | [1][2][6][10] |

| pH | 1 - 5 (5% aqueous solution) | [11] |

| Sensitivity | Hygroscopic | [3][6] |

Solubility

The compound exhibits very high solubility in water and is also soluble in various polar organic solvents such as ethanol (B145695) and acetone.[1][2][10][12] Its insolubility in nonpolar solvents like halocarbons has also been noted.[2]

Table 2: Solubility of Ni(ClO₄)₂·6H₂O

| Solvent | Solubility | Temperature | Citations |

| Water | 222.5 g / 100 mL | 0 °C | [2][12] |

| Water | 250.6 g / 100 mL | 20 °C | [2] |

| Water | 259.0 g / 100 mL | Not specified | [1] |

| Water | 273.7 g / 100 mL | 45 °C | [2][12] |

| Alcohol | Soluble | Not specified | [1][2][12] |

| Acetone | Soluble | Not specified | [1][2][12] |

| Methanol | Soluble | Not specified | [2] |

Structural and Spectroscopic Properties

Crystal Structure

X-ray crystallography has revealed that the solid-state structure of this compound consists of the complex cation [Ni(H₂O)₆]²⁺ and two perchlorate (ClO₄⁻) anions.[1][13] The nickel(II) ion is coordinated by six water molecules in a nearly regular octahedral geometry.[13][14] The hexahydrate form possesses a hexagonal crystal structure.[7]

Table 3: Crystallographic Data for Ni(ClO₄)₂·6H₂O

| Parameter | Value | Citations |

| Crystal System | Hexagonal | [7] |

| Space Group | P6/mmm | [7] |

| Coordination Geometry | Pseudo-octahedral around Ni(II) | [14] |

| Complex Cation | [Ni(H₂O)₆]²⁺ | [13] |

Spectroscopic Analysis

The spectroscopic properties of Ni(ClO₄)₂·6H₂O are characteristic of a d⁸ Ni(II) ion in an octahedral ligand field. UV-visible absorption spectroscopy of its aqueous solution shows absorption bands corresponding to d-d electronic transitions, which are useful for studying the ligand field effects when forming various nickel(II) complexes.[14][15]

Chemical Properties and Reactivity

Oxidizing Properties

Due to the perchlorate anion, Ni(ClO₄)₂·6H₂O is a powerful oxidizing agent.[2][16] It can react vigorously, and sometimes explosively, with combustible materials, organic compounds, and strong reducing agents, particularly upon heating.[2][16]

Thermal Decomposition

Heating this compound does not yield the anhydrous salt. Instead, it undergoes a multi-step decomposition process. The compound first loses its water of hydration, beginning at temperatures around 103 °C.[1][7] Further heating leads to the decomposition of the anhydrous salt into nickel oxide and various gaseous products.[17]

Caption: Thermal decomposition pathway of Ni(ClO₄)₂·6H₂O.

Complex Formation

Ni(ClO₄)₂·6H₂O is a valuable starting material for synthesizing a wide range of nickel(II) coordination complexes.[10] It readily reacts with various ligands, such as ammonia, ethylenediamine, pyridine, hydrazine, and urea, to form complexes where the water ligands in the [Ni(H₂O)₆]²⁺ cation are replaced.[1][2][18] Many of these complexes, particularly those with nitrogen-rich ligands like hydrazine, are energetic materials.[2][18]

Catalytic Activity

The compound has been shown to be an efficient catalyst in organic synthesis. For example, it catalyzes the Biginelli condensation reaction for the one-pot synthesis of dihydropyrimidinones under solvent-free conditions.[4] It is also employed in other reactions requiring a Lewis acid catalyst.[5]

Synthesis and Characterization Workflow

Aqueous solutions of nickel(II) perchlorate can be prepared through several straightforward acid-base or metathesis reactions. The hexahydrate is then typically obtained by crystallization from the aqueous solution.

General Synthesis Routes

-

Acid-Base Reaction : Reacting nickel(II) carbonate, hydroxide (B78521), or oxide with a stoichiometric amount of perchloric acid.[1][2]

-

NiCO₃ + 2HClO₄ → Ni(ClO₄)₂ + H₂O + CO₂

-

-

Metathesis Reaction : Reacting an aqueous solution of nickel(II) sulfate (B86663) with barium perchlorate. The insoluble barium sulfate precipitates, leaving an aqueous solution of nickel(II) perchlorate.[2]

-

NiSO₄(aq) + Ba(ClO₄)₂(aq) → Ni(ClO₄)₂(aq) + BaSO₄(s)

-

Caption: General workflow for synthesis and characterization.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

Table 4: GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement | Citations |

| Flame over Circle | H271 / H272 | May intensify fire; oxidizer | [1][9] |

| Corrosion | H314 | Causes severe skin burns and eye damage | [1][9] |

| Exclamation Mark | H317 | May cause an allergic skin reaction | [1][9] |

| Health Hazard | H334 | May cause allergy or asthma symptoms | [1][9] |

| Health Hazard | H341 | Suspected of causing genetic defects | [1][9] |

| Health Hazard | H350 | May cause cancer | [1][9] |

| Health Hazard | H360 | May damage fertility or the unborn child | [1][9] |

| Health Hazard | H372 | Causes damage to organs through prolonged or repeated exposure | [1][16] |

| Environment | H410 | Very toxic to aquatic life with long-lasting effects | [1] |

Handling and Storage

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][19]

-

Ventilation : Handle only in a well-ventilated area or a chemical fume hood.[16]

-

Avoid Contact : Do not allow contact with skin, eyes, or clothing. Do not breathe dust.[16][20]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from heat, sparks, open flames, and combustible materials.[3][16] Store locked up.[10]

Disposal

Due to its hazards, disposal must be handled by qualified personnel. A general approach involves reducing the perchlorate ion to the less hazardous chloride ion, followed by precipitation of the nickel as an insoluble salt (e.g., hydroxide or sulfide) for disposal as hazardous waste.[2]

Experimental Protocols

Protocol: Synthesis via Nickel Carbonate and Perchloric Acid

-

Pre-reaction Setup : In a chemical fume hood, place a magnetic stir bar in a 250 mL Erlenmeyer flask.

-

Reaction : Slowly and portion-wise, add a stoichiometric amount of solid nickel(II) carbonate (NiCO₃) to a calculated volume of 70% perchloric acid (HClO₄) with continuous stirring. Caution : The reaction is exothermic and produces CO₂ gas; add the carbonate slowly to control effervescence.

-

Completion : Continue stirring until all the nickel carbonate has dissolved and gas evolution has ceased. The solution should be clear and green.

-

Crystallization : Gently heat the solution to reduce its volume by about one-third. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation : Collect the resulting green crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold ethanol to remove any residual acid.

-

Drying : Dry the crystals in a desiccator over a suitable drying agent. Do not heat to dry.

Protocol: Determination of Water of Hydration via Thermogravimetric Analysis (TGA)

-

Instrument Setup : Calibrate the TGA instrument according to the manufacturer's specifications.

-

Sample Preparation : Accurately weigh 5-10 mg of Ni(ClO₄)₂·6H₂O crystals into a TGA crucible (typically alumina (B75360) or platinum).[21]

-

Thermal Program : Place the crucible in the TGA furnace. Heat the sample from ambient temperature (e.g., 25 °C) to approximately 300 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., flowing nitrogen or argon).[17][22]

-

Data Analysis : Record the mass loss as a function of temperature. The initial, distinct mass loss step corresponds to the loss of water of hydration.

-

Calculation : Calculate the percentage mass loss for the dehydration step. Compare this experimental value to the theoretical percentage of water in Ni(ClO₄)₂·6H₂O (29.56%) to confirm the degree of hydration.

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Selection : Under a microscope, select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection : Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Unit Cell Determination : Collect a series of initial diffraction frames to determine the unit cell parameters and crystal system.[21]

-

Full Data Collection : Perform a full data collection by rotating the crystal through a range of angles and collecting diffraction intensities.

-

Structure Solution and Refinement : Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods to locate the atomic positions. Refine the structural model against the experimental data to obtain precise bond lengths, angles, and other crystallographic parameters.[21]

References

- 1. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]

- 2. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 3. CAS 13520-61-1: Nickel perchlorate hexahydrate [cymitquimica.com]

- 4. researchpublish.com [researchpublish.com]

- 5. nanorh.com [nanorh.com]

- 6. nanochemazone.com [nanochemazone.com]

- 7. Nickel(II)-perchlorat – Wikipedia [de.wikipedia.org]

- 8. Nickel(II) perchlorate 13520-61-1 [sigmaaldrich.com]

- 9. This compound | Cl2H12NiO14 | CID 15769463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 13637-71-3 [amp.chemicalbook.com]

- 11. gfschemicals.com [gfschemicals.com]

- 12. Nickel perchlorate | Cl2NiO8 | CID 26158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistryjournals.net [chemistryjournals.net]

- 16. fishersci.com [fishersci.com]

- 17. researchgate.net [researchgate.net]

- 18. Sciencemadness Discussion Board - Uses for nickel (II) perchlorate hexahydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. enersys.com [enersys.com]

- 20. Page loading... [wap.guidechem.com]

- 21. mdpi.com [mdpi.com]

- 22. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Solubility of Nickel(II) Perchlorate Hexahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O) in various organic solvents. This information is critical for professionals in research and development, particularly in fields such as catalysis, synthesis of coordination compounds, and materials science, where nickel(II) perchlorate is a valuable precursor. This document summarizes available solubility data, details experimental protocols for solubility determination, and explores the underlying chemical principles governing the dissolution process.

Executive Summary

Nickel(II) perchlorate hexahydrate, a crystalline solid, is known to be soluble in a range of polar organic solvents. This solubility is primarily dictated by the coordination of the nickel(II) ion by solvent molecules, a process that is influenced by the solvent's polarity, donor number, and steric factors. While qualitative solubility in common solvents like alcohols and acetone (B3395972) is widely reported, comprehensive quantitative data remains sparse in readily available literature. This guide presents the known qualitative information and provides a framework for the experimental determination of precise solubility values.

Solubility Data

The solubility of this compound is a critical parameter for its application in solution-based chemical reactions. While the compound is very soluble in water, its solubility in organic solvents is more nuanced.

Qualitative Solubility

This compound is generally described as being soluble in polar organic solvents. This is attributed to the Lewis acidic nature of the nickel(II) cation and its ability to form coordination complexes with solvent molecules that act as Lewis bases.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Common Name | Chemical Formula | Qualitative Solubility |

| Methanol | Wood Alcohol | CH₃OH | Soluble[1] |

| Ethanol | Alcohol | C₂H₅OH | Soluble[1][2] |

| Acetone | (CH₃)₂CO | Soluble[1][2] | |

| Acetonitrile | CH₃CN | Soluble | |

| Chloroform | CHCl₃ | Soluble[3] |

Quantitative Solubility

Despite the qualitative indications of solubility, precise quantitative data for the solubility of this compound in a range of organic solvents is not widely available in the surveyed literature. The values presented below are based on limited available information and should be treated with caution. For precise applications, experimental determination is strongly recommended.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Alcohol (unspecified) | Not Specified | Soluble (numerical value not specified)[3] |

| Acetone | Not Specified | Soluble (numerical value not specified)[3] |

Note: The lack of specific quantitative data highlights a gap in the publicly available chemical literature.

Factors Influencing Solubility

The dissolution of an ionic compound like this compound in an organic solvent is a complex process governed by several factors:

-

Solvent Polarity: Polar solvents are generally more effective at solvating the Ni²⁺ and ClO₄⁻ ions.

-

Donor Number (DN): The donor number of a solvent is a measure of its Lewis basicity. Solvents with higher donor numbers can more effectively coordinate with the Ni²⁺ ion, promoting dissolution.

-

Dielectric Constant: A higher dielectric constant of the solvent helps to reduce the electrostatic attraction between the oppositely charged ions, facilitating their separation and solvation.

-

Steric Hindrance: Bulky solvent molecules may experience steric hindrance, which can impede their ability to coordinate effectively with the metal center.

-

Presence of Water: As a hexahydrate, the compound contains coordinated water molecules. The interaction of these water molecules with the organic solvent can also influence the overall solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development applications. A common and reliable method is the isothermal equilibrium method.

Isothermal Equilibrium Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Experimental Workflow:

References

A Guide to the Synthesis of Nickel(II) Perchlorate Hexahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for producing high-purity Nickel(II) perchlorate (B79767) hexahydrate crystals (Ni(ClO₄)₂·6H₂O). The information presented herein is intended to equip researchers and professionals in chemistry and drug development with the necessary details to replicate and adapt these methods for their specific applications.

Introduction

Nickel(II) perchlorate hexahydrate is an inorganic compound that presents as green, hygroscopic crystals.[1] It is highly soluble in water and many organic solvents.[2] This compound serves as a crucial precursor in the synthesis of various nickel-containing complexes and materials. Its applications span catalysis, electrochemistry, and materials science. This guide details the most common and effective synthesis methodologies, providing a comparative analysis to aid in the selection of the most suitable route for a given research or development objective.

Synthesis Routes

Three primary methods for the synthesis of this compound are outlined below. These routes are based on the reaction of a nickel salt with perchloric acid or a double displacement reaction.

Route 1: Reaction of Nickel(II) Carbonate with Perchloric Acid

This method involves the neutralization of a basic nickel salt, nickel(II) carbonate, with perchloric acid. The reaction proceeds with the evolution of carbon dioxide gas, yielding an aqueous solution of Nickel(II) perchlorate.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of solid Nickel(II) carbonate (NiCO₃) in small portions to a stirred solution of 60-70% perchloric acid (HClO₄). The addition should be slow to control the effervescence of carbon dioxide.

-

Reaction Completion: Continue the addition of nickel carbonate until the cessation of gas evolution, indicating the complete neutralization of the acid. A slight excess of nickel carbonate can be added to ensure all the perchloric acid has reacted, which can then be removed by filtration.

-

Filtration: Filter the resulting green solution to remove any unreacted nickel carbonate and other solid impurities.

-

Crystallization: Gently heat the filtrate to concentrate the solution. Allow the concentrated solution to cool slowly to room temperature. Green crystals of this compound will precipitate.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, followed by a cold ethanol (B145695) wash to facilitate drying. Dry the crystals in a desiccator over a suitable drying agent.

Route 2: Reaction of Nickel(II) Oxide with Perchloric Acid

This route utilizes nickel(II) oxide as the nickel source, reacting it with perchloric acid. This method avoids the effervescence associated with the carbonate route.

Experimental Protocol:

-

Reaction: To a heated and stirred solution of 60-70% perchloric acid, slowly add powdered Nickel(II) oxide (NiO). The reaction may require gentle heating to proceed at a reasonable rate.

-

Neutralization: Continue adding NiO until the solution is neutralized. The presence of unreacted black NiO powder at the bottom of the reaction vessel indicates the completion of the reaction.

-

Filtration: Filter the hot solution to remove the excess nickel oxide.

-

Crystallization: Allow the clear green filtrate to cool slowly to room temperature to induce crystallization. For higher yields, the solution can be further concentrated by gentle heating before cooling.

-

Product Collection: Isolate the green crystals of Ni(ClO₄)₂·6H₂O by vacuum filtration, wash with a minimal amount of cold distilled water and then with cold ethanol. Dry the product in a desiccator.[1]

Route 3: Double Displacement Reaction

This method is based on the precipitation of an insoluble sulfate (B86663) salt, driving the reaction towards the formation of the desired nickel perchlorate.

Experimental Protocol:

-

Reactant Preparation: Prepare separate aqueous solutions of Nickel(II) sulfate (NiSO₄) and Barium perchlorate (Ba(ClO₄)₂).

-

Precipitation: Slowly add the barium perchlorate solution to the nickel sulfate solution with constant stirring. A white precipitate of barium sulfate (BaSO₄) will form immediately.[1]

-

Removal of Precipitate: Carefully filter the mixture to completely remove the barium sulfate precipitate. The resulting filtrate is an aqueous solution of Nickel(II) perchlorate.

-

Crystallization: Concentrate the filtrate by gentle heating and then allow it to cool slowly to room temperature. Green crystals of this compound will form.

-

Isolation: Collect the crystals by vacuum filtration, wash sparingly with cold distilled water and ethanol, and dry in a desiccator.

Quantitative Data Summary

| Synthesis Route | Reactants | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |

| Route 1 | Nickel(II) Carbonate, Perchloric Acid | High | >98% | Reaction goes to completion; easy to monitor by gas evolution. | Effervescence can be vigorous and requires careful addition of reactants. |

| Route 2 | Nickel(II) Oxide, Perchloric Acid | High | >99% | No gas evolution, leading to a cleaner reaction.[3] | Reaction can be slower and may require heating. |

| Route 3 | Nickel(II) Sulfate, Barium Perchlorate | Moderate to High | >97% | Avoids the direct use of corrosive perchloric acid in the final step. | Requires careful removal of the BaSO₄ precipitate; Barium compounds are toxic. |

Experimental Workflow Diagram

Caption: Comparative workflow for the synthesis of this compound.

Crystallographic Data

This compound crystallizes in the hexagonal system. The structure consists of the complex cation [Ni(H₂O)₆]²⁺ where the nickel ion is octahedrally coordinated to six water molecules, and two perchlorate anions (ClO₄⁻) which are not directly bonded to the nickel center.[4]

Safety Considerations

-

Perchloric Acid and Perchlorates: Perchloric acid is a strong oxidizing agent and can be explosive, especially when heated or in contact with organic materials. All perchlorate salts should be handled with extreme care as they are potentially explosive.

-

Nickel Compounds: Nickel compounds are considered carcinogenic and can cause skin allergies.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling these chemicals. All procedures should be carried out in a well-ventilated fume hood.

-

Disposal: Nickel-containing waste should be disposed of according to institutional and local environmental regulations.

References

An In-depth Technical Guide to Nickel(II) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) perchlorate (B79767) hexahydrate, with the CAS number 13520-61-1, is an inorganic compound that serves as a versatile precursor and catalyst in various chemical and material science applications.[1][2][3][4][5][6] Its utility extends from the synthesis of coordination complexes and advanced materials to potential applications in electrochemistry and catalysis.[1][2] For professionals in drug development, understanding the properties and reactivity of nickel compounds is crucial for the design of novel therapeutic agents and for understanding the biological implications of nickel exposure.[2][7] This guide provides a comprehensive overview of the technical data, experimental protocols, and potential biological signaling pathways associated with nickel(II) perchlorate hexahydrate.

Physicochemical Properties

This compound is a green, crystalline solid that is highly soluble in water and also soluble in many organic solvents.[8][9][10] Its hygroscopic nature necessitates storage in a dry, well-ventilated place.[10][11]

| Property | Value | Reference |

| CAS Number | 13520-61-1 | [3][12][13] |

| Molecular Formula | Ni(ClO₄)₂·6H₂O | [12][13] |

| Molecular Weight | 365.69 g/mol | [12] |

| Appearance | Green crystalline solid | [9][14] |

| Melting Point | 140 °C (decomposes) | [12][15] |

| Solubility in Water | 2225 g/L at 0 °C | [9] |

| Crystal System | Orthorhombic |

Synthesis and Structure

Synthesis of this compound

Aqueous solutions of nickel(II) perchlorate can be prepared by reacting nickel(II) carbonate, nickel(II) hydroxide, or nickel(II) oxide with perchloric acid, followed by crystallization to obtain the hexahydrate form.[12][16]

Another common laboratory synthesis involves the reaction of a soluble nickel salt, such as nickel(II) sulfate (B86663), with barium perchlorate. The insoluble barium sulfate precipitates, leaving nickel(II) perchlorate in solution, from which the hexahydrate can be crystallized.[16]

Reaction: NiSO₄(aq) + Ba(ClO₄)₂(aq) → Ni(ClO₄)₂(aq) + BaSO₄(s)

Crystal Structure

The crystal structure of hexaaquanickel(II) perchlorate reveals that the nickel(II) ion is octahedrally coordinated to six water molecules, forming the [Ni(H₂O)₆]²⁺ cation. The perchlorate ions (ClO₄⁻) are not directly bonded to the nickel center in the primary coordination sphere but are present in the crystal lattice.[17]

Experimental Protocols

Synthesis of Tris(ethylenediamine)nickel(II) Perchlorate

This protocol details the synthesis of a common coordination complex using nickel(II) perchlorate as a starting material.[8][18][19] This complex is a useful intermediate in the synthesis of other nickel-containing compounds.

Materials:

-

This compound

Procedure:

-

Dissolve a known amount of this compound in a minimal amount of water.

-

Slowly add a threefold molar excess of ethylenediamine to the nickel perchlorate solution with stirring. A color change to purple or violet should be observed, indicating the formation of the [Ni(en)₃]²⁺ complex.

-

To induce precipitation of the perchlorate salt, add ethanol to the solution until a crystalline precipitate forms.

-

Cool the mixture in an ice bath to maximize yield.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

Safety Note: Perchlorate salts can be explosive, especially when heated or in the presence of organic materials. Handle with appropriate safety precautions.

Synthesis of Nickel Nanoparticles (General Procedure using a Nickel Salt)

While many protocols utilize nickel(II) chloride or nitrate, this compound can also serve as a precursor for nickel nanoparticles. The following is a general hydrothermal synthesis method that can be adapted.[9][11][20][21]

Materials:

-

This compound

-

Reducing agent (e.g., hydrazine (B178648) hydrate, sodium borohydride)

-

Solvent (e.g., ethylene (B1197577) glycol, water)

-

Capping agent (optional, e.g., oleic acid, PVP)

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction vessel.

-

If using, add the capping agent to the solution.

-

Separately, prepare a solution of the reducing agent.

-

Under controlled temperature and stirring, add the reducing agent solution dropwise to the nickel salt solution. A color change to black or dark brown indicates the formation of nickel nanoparticles.

-

Maintain the reaction at the desired temperature for a specified time to allow for particle growth and stabilization.

-

Cool the reaction mixture and separate the nanoparticles by centrifugation or filtration.

-

Wash the nanoparticles several times with ethanol and water to remove any unreacted precursors and byproducts.

-

Dry the nickel nanoparticles under vacuum.

Applications in Research and Development

This compound is a valuable reagent in several areas of research:

-

Coordination Chemistry: It serves as a starting material for the synthesis of a wide range of nickel coordination complexes with various ligands.[2][15] These complexes are studied for their magnetic, electronic, and catalytic properties.

-

Catalysis: Nickel complexes derived from nickel(II) perchlorate can act as catalysts in organic synthesis, for reactions such as cross-coupling and polymerization.[1][2]

-

Materials Science: It is used in the preparation of nickel-based materials, including nanoparticles and metal-organic frameworks (MOFs).[2]

-

Electrochemistry: Due to its high solubility and the non-coordinating nature of the perchlorate anion, it is a suitable electrolyte for electrochemical studies of nickel complexes.[1][2]

Relevance to Drug Development and Biological Pathways

While this compound itself is not a therapeutic agent, it serves as a precursor for synthesizing nickel-containing compounds with potential biological activity. Research into nickel complexes has revealed their potential as anticancer agents.[7]

Nickel-Induced Cellular Effects

Exposure to nickel ions can have significant effects on cellular processes. Studies have shown that nickel can induce apoptosis (programmed cell death) through various signaling pathways.[22][23][24] Understanding these pathways is critical for both toxicological assessment and the rational design of nickel-based therapeutics.

Signaling Pathways in Nickel-Induced Apoptosis

Nickel compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][24]

-

Intrinsic Pathway: Nickel can induce mitochondrial membrane potential dissipation, leading to the release of cytochrome c into the cytoplasm.[24] This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[7][24]

-

Extrinsic Pathway: Some nickel complexes can activate caspase-8, a key initiator of the extrinsic pathway.[24] This activation can be linked to the suppression of the NF-κB signaling pathway, which is often dysregulated in cancer.[24]

-

Oxidative Stress: Nickel exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and depletion of cellular antioxidants like glutathione (B108866) (GSH).[22] This oxidative imbalance can trigger apoptotic signaling.

Diagram: Simplified Overview of Nickel-Induced Apoptotic Signaling

Caption: Nickel-induced apoptosis involves both intrinsic and extrinsic pathways.

Metabolic Pathway Interactions

Studies on the interaction of nickel ions with cells have also highlighted effects on metabolic pathways. For instance, nickel has been shown to perturb glutathione metabolism and the arginine and proline metabolic pathways.[25]

Diagram: Experimental Workflow for Studying Nickel Ion-Cell Interactions

Caption: Workflow for proteomic and metabolomic analysis of nickel-treated cells.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care.[8] It is classified as hazardous and may cause skin and respiratory sensitization, and is a suspected carcinogen.[1][14][26]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.[26]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[26]

-

Avoid contact with skin, eyes, and clothing.[26]

-

Keep away from combustible materials.

-

Store in a tightly closed container in a cool, dry place.[11]

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[26]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][19]

Conclusion

This compound is a valuable compound for researchers and scientists in chemistry and materials science. Its utility as a precursor for coordination complexes and nanomaterials is well-established. For drug development professionals, while the compound itself is not a therapeutic, the broader study of nickel-containing molecules and their interactions with biological systems, particularly in the context of apoptosis and metabolic pathways, offers insights for the design of novel metallodrugs. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for its effective and safe use in a research and development setting.

References

- 1. This compound | Cl2H12NiO14 | CID 15769463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, Reagent Grade 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 011631.14 [thermofisher.com]

- 5. 011631.22 [thermofisher.com]

- 6. This compound, Reagent Grade | Fisher Scientific [fishersci.ca]

- 7. In vitro and in vivo anticancer activity of nickel (II) tetraazamacrocyclic diperchlorate complex, [(Ni-Me8[14]diene)(ClO4)2] against ehrlich ascites carcinoma (EAC) and MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 9. asianpubs.org [asianpubs.org]

- 10. guidechem.com [guidechem.com]

- 11. chesci.com [chesci.com]

- 12. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]

- 13. strem.com [strem.com]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 15. Nickel(II) perchlorate, hexahydrate Nickel(II) perchlorate, hexahydrate Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 16. Synthesis of Co(II) and Ni(II) Asymmetric Tetraazamacrocyclic Complexes and Their Electrochemical and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Preparation of a Nickel(II) tetraazamacrocycle. [wwwchem.uwimona.edu.jm]

- 19. Sciencemadness Discussion Board - Uses for nickel (II) perchlorate hexahydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijtrd.com [ijtrd.com]

- 22. GSH-dependent iNOS and HO-1 mediated apoptosis of human Jurkat cells induced by nickel(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Research Advances on Pathways of Nickel-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of Action of the Novel Nickel(II) Complex in Simultaneous Reactivation of the Apoptotic Signaling Networks Against Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The interaction mechanism of nickel ions with L929 cells based on integrative analysis of proteomics and metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemicalbook.com [chemicalbook.com]

The Thermal Decomposition of Nickel(II) Perchlorate Hexahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition pathway of nickel(II) perchlorate (B79767) hexahydrate, Ni(ClO₄)₂·6H₂O. The following sections detail the multi-stage decomposition process, encompassing dehydration and the subsequent breakdown of the anhydrous salt. Quantitative data from thermogravimetric and differential scanning calorimetry analyses are presented, alongside detailed experimental protocols. Furthermore, visual representations of the decomposition pathway and experimental workflow are provided to facilitate a comprehensive understanding of the material's thermal behavior.

Thermal Decomposition Pathway

The thermal decomposition of nickel(II) perchlorate hexahydrate is a complex process that occurs in multiple, distinct stages. The process begins with the stepwise removal of the six water molecules of hydration, followed by the decomposition of the anhydrous nickel(II) perchlorate.

The decomposition process initiates at approximately 410 K (137 °C) with the sequential loss of three of the six water molecules.[1] The remaining water molecules are removed at higher temperatures, concurrently with the decomposition of the perchlorate anions.[1] The final solid product of the decomposition is nickel(II) oxide (NiO). The decomposition of the perchlorate anion is an exothermic process that releases a mixture of oxygen and chlorine-containing gases.

The overall decomposition can be summarized by the following general reactions:

-

Dehydration: Ni(ClO₄)₂·6H₂O(s) → Ni(ClO₄)₂(s) + 6H₂O(g)

-

Decomposition: Ni(ClO₄)₂(s) → NiO(s) + Cl₂(g) + 3.5O₂(g)

A more detailed, stepwise representation of the decomposition is illustrated in the pathway diagram below.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data

| Decomposition Stage | Temperature Range (K) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Intermediate/Final Product |

| Dehydration Step 1 | ~410 - 450 | 4.92 | Not explicitly stated | Ni(ClO₄)₂·5H₂O |

| Dehydration Step 2 | ~450 - 480 | 4.92 | Not explicitly stated | Ni(ClO₄)₂·4H₂O |

| Dehydration Step 3 | ~480 - 520 | 4.92 | Not explicitly stated | Ni(ClO₄)₂·3H₂O |

| Final Dehydration & Decomposition | > 520 | 80.4 (total) | Not explicitly stated | NiO |

Note: The theoretical mass loss is calculated based on the molar mass of Ni(ClO₄)₂·6H₂O (365.69 g/mol ).

Table 2: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Temperature Range (K) | Enthalpy Change (ΔH) | Process |

| Dehydration | ~410 - 520 | Endothermic | Loss of water molecules |

| Decomposition | > 520 | Exothermic | Breakdown of anhydrous Ni(ClO₄)₂ |

Experimental Protocols

The following protocols are representative of the methodologies used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) - Differential Scanning Calorimetry (DSC)

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is typically employed.

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

-

instrument Settings:

-

Temperature Program: The sample is heated from ambient temperature to approximately 800 K at a constant heating rate (e.g., 5, 10, 15, or 20 K/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min).

-

-

Data Acquisition: The instrument continuously records the sample mass, heat flow, and temperature as a function of time. The resulting data is plotted as a thermogram (mass vs. temperature) and a DSC curve (heat flow vs. temperature).

Evolved Gas Analysis (EGA) - Mass Spectrometry (MS)

To identify the gaseous products evolved during decomposition, the thermal analyzer is often coupled to a mass spectrometer.

-

Experimental Setup: The outlet of the thermal analyzer's furnace is connected to the inlet of a quadrupole mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Mass Spectrometer Settings: The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the expected gaseous products (e.g., m/z 18 for H₂O, 32 for O₂, 70/72/74 for Cl₂).

-

Data Analysis: The ion current for specific m/z values is plotted as a function of temperature, allowing for the identification of the temperature ranges over which different gaseous species are evolved.

Conclusion

The thermal decomposition of this compound is a multi-step process initiated by a three-step dehydration, followed by a final dehydration and decomposition stage at higher temperatures. The process is characterized by endothermic dehydration events and a final exothermic decomposition of the anhydrous salt, yielding nickel(II) oxide as the solid residue. The gaseous products primarily consist of water vapor, oxygen, and chlorine-containing species. A thorough understanding of this decomposition pathway is critical for the safe handling and application of this energetic material in various scientific and industrial fields.

References

A Comprehensive Technical Guide to Nickel(II) Perchlorate Hexahydrate

This guide provides an in-depth overview of the chemical and physical properties of Nickel(II) perchlorate (B79767) hexahydrate, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison of key data points.

Chemical Identity and Properties

Nickel(II) perchlorate hexahydrate is an inorganic compound that presents as green, hygroscopic crystals.[1][2][3] It is highly soluble in water and also shows solubility in various organic solvents.[1][4] This compound is recognized for its role as a versatile reagent in chemical synthesis and materials science.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its molecular characteristics.

| Property | Value |

| Molecular Formula | Ni(ClO₄)₂·6H₂O[1][3][5][6] |

| Alternate Molecular Formula | Cl₂H₁₂NiO₁₄[7][8][9] |

| Molecular Weight | 365.68 g/mol [1][7][8] |

| CAS Number | 13520-61-1[1][5][6] |

| Appearance | Green crystals[1] |

| Melting Point | 140 °C[4][6][7] |

Structural Representation

The molecular structure of this compound consists of a central nickel ion, two perchlorate ions, and six water molecules of hydration. The relationship between these components is visualized in the diagram below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 3. gfschemicals.com [gfschemicals.com]

- 4. This compound | 13637-71-3 [chemicalbook.com]

- 5. strem.com [strem.com]

- 6. 高氯酸镍(II) 六水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]

- 8. This compound | Cl2H12NiO14 | CID 15769463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, Reagent Grade | Fisher Scientific [fishersci.ca]

The Hygroscopic Nature of Nickel(II) Perchlorate Hexahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of Nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O). Due to its affinity for atmospheric moisture, understanding the hygroscopic nature of this compound is critical for its handling, storage, and application in research and development, particularly in fields where precise hydration states are crucial. This document details the physical and chemical characteristics related to its water absorption, outlines experimental protocols for quantitative analysis, and provides visual representations of experimental workflows.

Introduction to the Hygroscopic Properties of Nickel(II) Perchlorate Hexahydrate

This compound is a green crystalline solid that is well-documented as a hygroscopic substance.[1][2][3] This means it readily absorbs moisture from the surrounding atmosphere. The degree of hygroscopicity can have significant implications for the material's physical and chemical stability, including its crystal structure, solubility, and reactivity. For instance, changes in hydration can affect its performance as a starting material in the synthesis of coordination complexes.[4][5]

To quantitatively characterize the hygroscopicity of this compound, standardized experimental techniques are necessary. The following sections provide detailed protocols for these methodologies.

Quantitative Analysis of Hygroscopicity: Experimental Protocols

The following are detailed experimental protocols for determining the key hygroscopic parameters of this compound.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of solvent (typically water) absorption by a sample as a function of relative humidity (RH) at a constant temperature.[6][7] This method is ideal for generating moisture sorption-desorption isotherms.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 5-20 mg) of this compound into a DVS sample pan.

-

Instrument Setup:

-

Place the sample pan onto the DVS instrument's microbalance.

-

Set the temperature to a constant value, for example, 25 °C.

-

-

Drying Step: Start the experiment with a drying phase by exposing the sample to 0% RH using a dry nitrogen or air stream until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded. The data is then plotted as the percentage change in mass versus RH to generate the moisture sorption-desorption isotherm.

Data Presentation:

The results from a DVS analysis can be summarized in the following table:

| Relative Humidity (%) | Temperature (°C) | % Mass Change (Sorption) | % Mass Change (Desorption) |

| 0 | 25 | 0.00 | |

| 10 | 25 | Data to be determined | Data to be determined |

| 20 | 25 | Data to be determined | Data to be determined |

| 30 | 25 | Data to be determined | Data to be determined |

| 40 | 25 | Data to be determined | Data to be determined |

| 50 | 25 | Data to be determined | Data to be determined |

| 60 | 25 | Data to be determined | Data to be determined |

| 70 | 25 | Data to be determined | Data to be determined |

| 80 | 25 | Data to be determined | Data to be determined |

| 90 | 25 | Data to be determined | 0.00 |

Caption: Example table for summarizing DVS data for this compound.

Gravimetric Analysis in a Controlled Humidity Chamber

This method involves exposing a sample to a constant relative humidity environment and measuring the change in mass over time. Saturated salt solutions can be used to maintain specific RH levels in a sealed chamber.

Methodology:

-

Chamber Preparation: Prepare a series of sealed desiccators or chambers, each containing a saturated solution of a specific salt to maintain a known RH.

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 1-2 g) in a pre-weighed, shallow container.

-

Exposure: Place the container with the sample inside one of the prepared humidity chambers.

-

Mass Measurement: At regular time intervals, remove the sample container, quickly weigh it, and return it to the chamber. Record the mass at each time point.

-

Equilibrium Determination: Continue the measurements until the mass of the sample becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

-

Data Analysis: Calculate the percentage of water absorbed at each RH level based on the initial mass of the sample.

Data Presentation:

| Saturated Salt Solution | Relative Humidity at 25°C (%) | Initial Mass (g) | Final Mass (g) | Water Uptake (%) |

| Lithium Chloride | ~11 | Data to be determined | Data to be determined | Data to be determined |

| Magnesium Chloride | ~33 | Data to be determined | Data to be determined | Data to be determined |

| Sodium Bromide | ~58 | Data to be determined | Data to be determined | Data to be determined |

| Sodium Chloride | ~75 | Data to be determined | Data to be determined | Data to be determined |

| Potassium Chloride | ~84 | Data to be determined | Data to be determined | Data to be determined |

| Potassium Nitrate | ~93 | Data to be determined | Data to be determined | Data to be determined |

Caption: Example table for summarizing gravimetric analysis data for this compound.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[8][9] It can be used to measure the initial water content of the hexahydrate and to quantify the amount of water absorbed after exposure to humid conditions.

Methodology:

-

Instrument Preparation: Set up the Karl Fischer titrator and standardize the Karl Fischer reagent using a known water standard.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample.

-

Titration: Quickly transfer the weighed sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The water in the sample will react with the Karl Fischer reagent.

-

Endpoint Detection: The titration proceeds until all the water has reacted, and the endpoint is detected electrometrically.

-

Calculation: The water content is calculated based on the volume of Karl Fischer reagent consumed and its known water equivalence factor.

Data Presentation:

| Sample Condition | Sample Mass (mg) | KF Reagent Volume (mL) | Water Content (%) |

| As received | Data to be determined | Data to be determined | Data to be determined |

| After exposure to 50% RH for 24h | Data to be determined | Data to be determined | Data to be determined |

| After exposure to 75% RH for 24h | Data to be determined | Data to be determined | Data to be determined |

Caption: Example table for summarizing Karl Fischer titration data for this compound.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. datapdf.com [datapdf.com]

- 2. researchgate.net [researchgate.net]

- 3. mcckf.com [mcckf.com]

- 4. nist.gov [nist.gov]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. jes.or.jp [jes.or.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mt.com [mt.com]

- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Appearance and Color of Nickel(II) Perchlorate Hexahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical appearance, color, and underlying chemical principles of Nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O) crystals. It is intended to be a valuable resource for researchers utilizing this compound in various fields, including materials science, catalysis, and chemical synthesis.

Physical Appearance and Morphology

Nickel(II) perchlorate hexahydrate typically manifests as green, crystalline solids .[1] The crystals are often described as hygroscopic, readily absorbing moisture from the atmosphere. While variations in the degree of hydration of nickel(II) perchlorate can lead to different colors, with the pentahydrate also being green and other hydrates potentially appearing cyan or blue, the hexahydrate form is consistently reported as green by major chemical suppliers and in safety data sheets.[2] A conflicting report of blue crystals for the hexahydrate exists in some encyclopedic entries, though this is likely an inaccuracy, as the visual evidence provided in such sources often depicts a green powder. The green coloration is a key characteristic of the hexaaquanickel(II) complex ion, [Ni(H₂O)₆]²⁺, which is the central chemical entity in the crystal lattice.

The crystals belong to the hexagonal crystal system , with a reported space group of P6/mmm. This high symmetry contributes to the well-defined crystalline shapes that can be obtained under controlled crystallization conditions.

The Origin of Color: An Electronic Spectroscopy Perspective

The vibrant green color of this compound crystals is a direct consequence of the electronic structure of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. In this complex, the nickel(II) ion is in a +2 oxidation state with a d⁸ electron configuration and is surrounded by six water molecules in an octahedral geometry.

The interaction between the d-orbitals of the nickel ion and the lone pairs of the water ligands leads to a splitting of the d-orbitals into two energy levels: a lower-energy t₂g set and a higher-energy eg set. The energy difference between these sets is denoted as Δo (the crystal field splitting energy).

The color arises from the absorption of light in the visible region of the electromagnetic spectrum, which promotes electrons from the lower t₂g orbitals to the higher eg orbitals. Specifically, the [Ni(H₂O)₆]²⁺ ion exhibits two main absorption bands in the visible spectrum. These correspond to the spin-allowed electronic transitions from the ³A₂g ground state to the ³T₂g and ³T₁g(F) excited states.

The aqueous solution spectrum of nickel(II) perchlorate shows a characteristic absorption profile that results in the transmission of green light, hence the perceived color.

Quantitative Spectroscopic Data

The UV-Vis absorption spectrum of an aqueous solution of nickel(II) perchlorate, which contains the [Ni(H₂O)₆]²⁺ ion, provides quantitative insight into its color.

| Wavelength (λmax) | Molar Absorptivity (ε) | Corresponding Transition | Color Absorbed | Perceived Color |

| ~395 nm | ~5 L mol⁻¹ cm⁻¹ | ³A₂g → ³T₁g(P) | Violet | Green-Yellow |

| ~720 nm | ~2 L mol⁻¹ cm⁻¹ | ³A₂g → ³T₁g(F) | Red | Green-Blue |

Note: The exact peak positions and molar absorptivities can vary slightly depending on the concentration and the presence of other ions in the solution.

The absorption of light in the red and, to a lesser extent, the violet regions of the spectrum leads to the transmission of light in the green part of the spectrum, resulting in the characteristic green color of the crystals and their solutions.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the laboratory synthesis of this compound involves the reaction of nickel(II) carbonate with perchloric acid.

Materials:

-

Nickel(II) carbonate (NiCO₃)

-

Perchloric acid (HClO₄), 60-70% aqueous solution

-

Distilled or deionized water

-

Beakers

-

Stirring rod

-

Hot plate

-

pH paper or pH meter

-

Filter funnel and filter paper

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of nickel(II) carbonate powder in small portions to a beaker containing a slight excess of perchloric acid solution. The addition should be done slowly to control the effervescence (release of CO₂ gas).

-

Stir the mixture gently with a glass rod after each addition until the carbonate has completely reacted and the solution becomes clear and green.

-

Gently heat the solution on a hot plate to a temperature of 60-70 °C to ensure the reaction goes to completion and to concentrate the solution. Do not boil the solution.

-

Periodically check the pH of the solution to ensure it is slightly acidic (pH 3-4) to prevent the precipitation of nickel(II) hydroxide. If necessary, add a few drops of perchloric acid.

-

Once the solution has been concentrated, remove it from the heat and allow it to cool slowly to room temperature.

-

For crystallization, cover the beaker with a watch glass and allow the solvent to evaporate slowly in a dust-free environment. Green crystals of this compound will form over time.

-

Alternatively, for faster crystallization, the concentrated solution can be cooled in an ice bath to induce precipitation.

-

Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold distilled water, and then with a small amount of a suitable solvent like ethanol (B145695) to aid in drying.

-

Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate). Due to the hygroscopic nature of the product, prolonged exposure to air should be avoided.

Growth of Single Crystals

For obtaining high-quality single crystals suitable for X-ray diffraction studies, a slow evaporation or slow cooling method is recommended.

Procedure:

-

Prepare a saturated solution of this compound in distilled water at a slightly elevated temperature (e.g., 40-50 °C).

-

Filter the hot, saturated solution through a pre-warmed filter funnel to remove any solid impurities.

-

Transfer the clear, green filtrate to a clean crystallizing dish.

-

Cover the dish with a piece of filter paper or a watch glass with a small opening to allow for slow evaporation of the solvent at room temperature.

-

Place the crystallizing dish in a location free from vibrations and temperature fluctuations.

-

Over several days to weeks, well-formed green crystals of this compound will grow.

-

Once the crystals have reached the desired size, they can be carefully removed from the solution and dried as described in the synthesis protocol.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound crystals.

This flowchart outlines the key stages from the initial reactants to the final characterization of the this compound crystals, linking the experimental procedures to the resulting physical and chemical properties.

References

An In-Depth Technical Guide to the Hazards and Toxicity of Nickel(II) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) perchlorate (B79767) hexahydrate, an inorganic salt with the chemical formula Ni(ClO₄)₂·6H₂O, is utilized in various chemical syntheses and research applications. Despite its utility, this compound presents considerable health and safety risks owing to the combined toxicological properties of the nickel(II) ion and the oxidizing nature of the perchlorate anion. This technical guide provides a comprehensive overview of the hazards and toxicity of Nickel(II) perchlorate hexahydrate, with a focus on quantitative toxicological data, detailed experimental protocols for hazard assessment, and the molecular mechanisms underlying its toxicity. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to ensure safe handling and to inform risk assessments.

Chemical and Physical Properties

This compound is a green crystalline solid that is highly soluble in water.[1] Its primary chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Ni(ClO₄)₂·6H₂O |

| Molecular Weight | 365.69 g/mol |

| Appearance | Green crystalline solid |

| Melting Point | 140 °C (decomposes)[2] |

| Solubility | Highly soluble in water and alcohol[3] |

| Oxidizing Properties | Strong oxidizer |

Hazards Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its oxidizing properties, corrosivity, and the toxic effects of nickel.

GHS Hazard Pictograms:

Signal Word: Danger

Hazard Statements: [2][4][5][6][7][8][9]

-

H272: May intensify fire; oxidizer.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H341: Suspected of causing genetic defects.

-

H350: May cause cancer.

-

H360: May damage fertility or the unborn child.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements: [2][4][5][6][7][8][9]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P220: Keep/Store away from clothing/combustible materials.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

Toxicological Data

Quantitative toxicological data for this compound are limited. However, data from studies on other soluble nickel compounds can be used to infer its toxicological profile. The bioavailability of the Ni²⁺ ion is a key determinant of toxicity.[7]

Acute Toxicity

| Endpoint | Route | Species | Value | Reference |

| LD50 | Oral | Rat | 310 to >11,000 mg/kg (for various nickel compounds) | [7] |

Note: The wide range of LD50 values reflects the varying bioavailability of different nickel compounds. Soluble salts like nickel perchlorate are expected to be on the lower end of this range.

Aquatic Toxicity

| Endpoint | Species | Duration | Value | Reference |

| LC50 | Oncorhynchus mykiss (Rainbow Trout) | 96 h | 19.3 - 61.2 mg Ni/L | [10] |

| EC50 | Daphnia magna (Water Flea) | 48 h | 510 µg/L | [11] |

| LC50 | Americamysis bahia (Mysid Shrimp) | 96 h | 148.6 µg/L | [12] |

| EC50 | Haliotis rufescens (Red Abalone) | 48 h | 145.5 µg/L | [12] |

Mechanisms of Toxicity

The toxicity of this compound is primarily attributed to the nickel(II) ion. The perchlorate ion, while a strong oxidizer, is of lower toxicological concern at the concentrations typically encountered in research settings. The mechanisms of nickel toxicity are complex and multifactorial, involving:

-

Oxidative Stress: Nickel ions can generate reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[13]

-

DNA Damage and Genotoxicity: Nickel can induce DNA strand breaks, chromosomal aberrations, and interfere with DNA repair mechanisms.[13][14]

-

Enzyme Inhibition: Nickel can substitute for essential metal ions in various enzymes, leading to their inactivation.

-

Disruption of Signaling Pathways: Nickel has been shown to activate hypoxia-inducible factor 1 (HIF-1), a key regulator of cellular response to low oxygen, which can contribute to carcinogenesis.[15] It can also affect other signaling pathways involving p53 and NF-κB.[14]

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the toxicity of chemical substances. These protocols can be adapted for this compound.

5.1. Acute Oral Toxicity (Adapted from OECD 423)

-

Principle: A stepwise procedure with the use of a limited number of animals to obtain information on the acute oral toxicity of a substance.

-

Test Animals: Typically rats, one sex (usually females).

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

A single animal is dosed.

-

If the animal survives, the next higher dose is administered to another animal. If the animal dies, the next lower dose is used.

-

Observations for signs of toxicity are made for at least 14 days.

-

The LD50 is estimated based on the observed mortality.

-

5.2. Skin Corrosion/Irritation (Adapted from OECD 404) [10][11][12][16][17]

-

Principle: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Test Animals: Albino rabbits.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

0.5 g of the test substance is applied to the skin and covered with a gauze patch.

-

The patch is removed after a specified time (e.g., 4 hours).

-

The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded.

-

The reversibility of the effects is observed for up to 14 days.

-

5.3. Eye Irritation/Corrosion (Adapted from OECD 405) [14][18][19][20][21]

-

Principle: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits.

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye.

-

The other eye serves as a control.

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.

-

The reversibility of any lesions is assessed.

-

5.4. Skin Sensitization (Adapted from OECD 429 - Local Lymph Node Assay) [22][23][24][25][26]

-

Principle: To determine if a substance can induce a hypersensitivity reaction upon skin contact by measuring lymphocyte proliferation in the draining auricular lymph nodes.

-

Test Animals: Mice.

-

Procedure:

-

The test substance is applied to the dorsum of both ears for three consecutive days.

-

On day 5, a radiolabeled thymidine (B127349) is injected intravenously.

-

After a set time, the draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured as an indicator of cell proliferation.

-

A stimulation index is calculated by comparing the proliferation in treated animals to control animals.

-

5.5. Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD 471) [2][24][27][28][29][30][31]

-

Principle: To detect gene mutations induced by a chemical substance using strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

The bacteria are plated on a minimal medium lacking the required amino acid.

-

After incubation, the number of revertant colonies (those that have mutated to regain the ability to synthesize the amino acid) is counted.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

-

5.6. In Vitro Mammalian Chromosomal Aberration Test (Adapted from OECD 473) [5][14][17][32][33][34][35]

-

Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Procedure:

-

Cultured mammalian cells (e.g., Chinese hamster ovary cells) are exposed to the test substance with and without metabolic activation.

-

After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid).

-

The cells are harvested, fixed, and stained.

-

Metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

5.7. In Vitro Cytotoxicity Assay (MTT Assay) [3][36][37][38]

-

Principle: To assess cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-